molecular formula C19H23N3O2 B2921582 3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2380177-34-2

3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one

Cat. No. B2921582
CAS RN: 2380177-34-2
M. Wt: 325.412
InChI Key: FXLMQGSAUXMTEX-UHFFFAOYSA-N
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Description

“3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one” is a derivative of quinazolin-4-one . Quinazolin-4-one derivatives have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolin-4(3H)-ones include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .

Scientific Research Applications

Pharmacological Investigations

Quinazolin-4-one derivatives have been extensively studied for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds exhibit high binding affinity for alpha 1-adrenoceptors and have shown efficacy as antihypertensive agents in animal models (Chern et al., 1993).

Antibacterial and Antifungal Activities

Some quinazolin-4-one derivatives have been identified as potent anti-tubercular agents with significant minimum inhibitory concentrations against Mycobacterium tuberculosis. These compounds also displayed antibacterial activity at low concentrations (Nagaladinne et al., 2020).

Anticancer Properties

Quinazolin-4-one derivatives from Streptomyces isolates have been isolated with potential for anticancer research. Some derivatives have shown inhibitory activities against various cancer cell lines, suggesting their potential in cancer treatment strategies (Maskey et al., 2004).

Analgesic and Anti-inflammatory Agents

A series of quinazolin-4-one derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated potent analgesic and anti-inflammatory properties at low doses, indicating their potential as therapeutic agents for pain and inflammation management (El-Helby & Wahab, 2003).

Herbicidal Activities

Quinazolin-4-one derivatives have also been evaluated for their herbicidal activities against model plants. These compounds showed significant phytotoxicity, suggesting their potential use as herbicides in agricultural practices (Aibibuli et al., 2012).

Synthesis and Characterization

Research has focused on the synthesis, characterization, and structural analysis of quinazolin-4-one derivatives. These studies provide valuable insights into the molecular structures and potential reactivity of these compounds, facilitating the development of novel derivatives with enhanced biological activities (Kumar et al., 2018).

properties

IUPAC Name

3-[(1-pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-3-8-18(23)21-11-9-15(10-12-21)13-22-14-20-17-7-5-4-6-16(17)19(22)24/h2,4-7,14-15H,1,3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLMQGSAUXMTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(Pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

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